molecular formula C6H13NO3S B1674176 Fudosteine CAS No. 13189-98-5

Fudosteine

Cat. No.: B1674176
CAS No.: 13189-98-5
M. Wt: 179.24 g/mol
InChI Key: KINWYTAUPKOPCQ-YFKPBYRVSA-N
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Description

Fudosteine is a mucolytic agent primarily used to treat respiratory conditions characterized by excessive mucus production. It is a derivative of cysteine and functions by breaking down mucus, making it easier to expel from the respiratory tract. This compound is approved for the treatment of chronic obstructive pulmonary disease, chronic bronchitis, pulmonary emphysema, bronchial asthma, bronchiectasis, pulmonary tuberculosis, pneumoconiosis, atypical mycobacterial disease, and diffuse panbronchiolitis .

Mechanism of Action

Target of Action

Fudosteine primarily targets the protein MUC5AC , a type of mucin . Mucins are glycoproteins responsible for the gel-like properties of mucus, playing a crucial role in protecting and lubricating various epithelial surfaces in the body .

Mode of Action

This compound acts as a mucoactive agent , enabling mucin secretion . It is believed to inhibit the expression of MUC5AC, thereby modulating the properties of mucus . Additionally, this compound works by breaking the disulfide bonds within the mucus glycoproteins, reducing the viscosity and elasticity of the mucus . This makes it easier for patients to expectorate, or cough up, the mucus .

Biochemical Pathways

This compound affects the pathways related to mucin synthesis and cellular signaling . After stimulation with lipopolysaccharide (LPS) or tumor necrosis factor (TNF)-α, the expression of phosphorylated epidermal growth factor receptor (p-EGFR), phosphorylated p38 mitogen-activated protein kinase (p-p38 MAPK), and phosphorylated extracellular signal-related kinase (p-ERK) were detected . This compound treatment reduced the expression levels of p-p38 MAPK and p-ERK in vivo and of p-ERK in vitro .

Result of Action

This compound inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression . This leads to a decrease in the overall volume of mucus, thus alleviating symptoms such as cough and difficulty in breathing . The effects of this compound are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .

Biochemical Analysis

Biochemical Properties

Fudosteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to decrease the number of goblet cells in the airway epithelium, thereby reducing mucus hypersecretion .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The effects of this compound are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to be stable in human plasma stored at room temperature for at least 12 hours, 4 °C for at least 12 hours, and -20 °C for at least 20 days .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fudosteine can be synthesized through a series of chemical reactions involving cysteine derivatives. One method involves the reaction of cysteine with 3-chloropropanol in the presence of a base to form the intermediate compound, which is then further reacted to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often prepared as a solution for aerosol inhalation. The preparation method includes adding water for injection to a liquid formulation device, filling it with nitrogen for protection, and maintaining a positive pressure. The metal complexing agent is then added and stirred until dissolved, followed by the addition of this compound and pH adjusting agents. The solution is then fine-filtered under sterile conditions and encapsulated .

Chemical Reactions Analysis

Types of Reactions

Fudosteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and bases like sodium hydroxide .

Major Products

The major products formed from these reactions include oxidized this compound derivatives and reduced mucus glycoproteins, which help in reducing mucus viscosity and elasticity .

Scientific Research Applications

Fudosteine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fudosteine

This compound is unique in its ability to inhibit mucin 5AC expression, which is not a common feature among other mucolytic agents. This makes it particularly effective in reducing mucus production and improving respiratory function .

Properties

IUPAC Name

(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINWYTAUPKOPCQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046440
Record name Fudosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13189-98-5
Record name Fudosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13189-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fudosteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fudosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUDOSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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